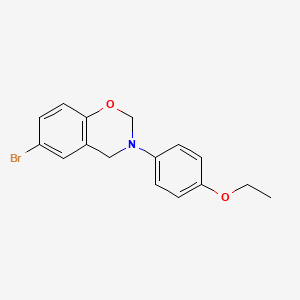

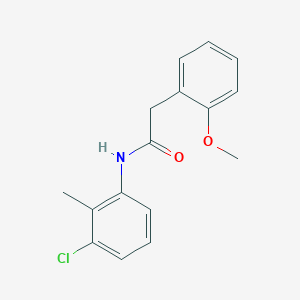

![molecular formula C20H25ClN6O B5545817 N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CP-122,288, and it belongs to the class of compounds known as piperazine derivatives. CP-122,288 has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of research applications.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analogue of N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models of this compound and its analogues provide insights into their interaction with the CB1 receptor, suggesting significant binding interactions and potential pharmacological applications (Shim et al., 2002).

Analytical Method Development

A study on nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to this compound, highlights the development of analytical methods for quality control and the separation of complex chemical entities (Ye et al., 2012).

Synthesis of Novel Compounds

The scalable and facile synthesis of compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, structurally related to this compound, provides a basis for the development of new drugs for central nervous system disorders. This demonstrates the importance of chemical synthesis in drug development and exploration of new therapeutic agents (Wei et al., 2016).

Lewis Basic Catalysis

Compounds derived from l-piperazine-2-carboxylic acid, closely related to the compound , have been utilized as highly enantioselective Lewis basic catalysts in chemical reactions. This highlights the potential application of such compounds in asymmetric synthesis and catalysis (Wang et al., 2006).

Antipsychotic Agent Research

Research into heterocyclic analogues of compounds similar to this compound has led to the discovery of potential antipsychotic agents. These studies contribute to the understanding of the binding to dopamine and serotonin receptors, vital for developing new treatments for psychiatric disorders (Norman et al., 1996).

Anticancer Agent Development

The synthesis of 5-aryl-1,3,4-thiadiazole-based compounds featuring pyridinium and substituted piperazines, structurally related to the compound , has shown potential as anticancer agents. These studies contribute to cancer therapy research by identifying novel compounds that induce cell cycle arrest and apoptotic cell death in cancer cells (El-Masry et al., 2022).

Metabolism Studies

The metabolism of flumatinib, a compound structurally similar to this compound, in patients with chronic myelogenous leukemia provides insights into the metabolic pathways and pharmacokinetics of such compounds. Understanding the metabolism is crucial for optimizing drug design and improving therapeutic efficacy (Gong et al., 2010).

Anti-angiogenic and DNA Cleavage Studies

The synthesis and evaluation of novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide for anti-angiogenic and DNA cleavage activities demonstrate the potential of such compounds in the development of new anticancer therapies. Their ability to inhibit blood vessel formation and interact with DNA highlights their relevance in cancer research (Kambappa et al., 2017).

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN6O/c21-16-4-6-17(7-5-16)23-20(28)27-14-12-25(13-15-27)18-8-9-22-19(24-18)26-10-2-1-3-11-26/h4-9H,1-3,10-15H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSARJYKWNZCTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

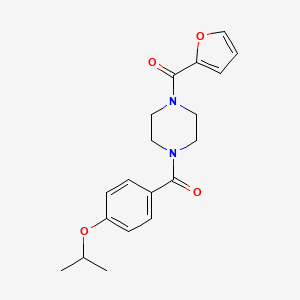

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

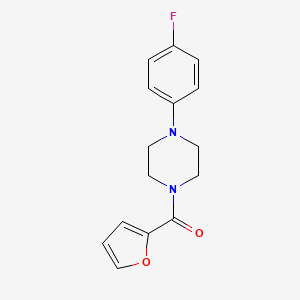

![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)

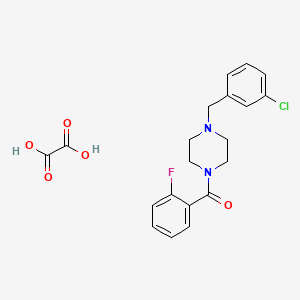

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![N-ethyl-2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5545823.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)